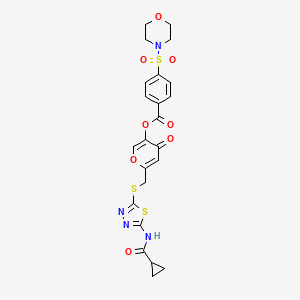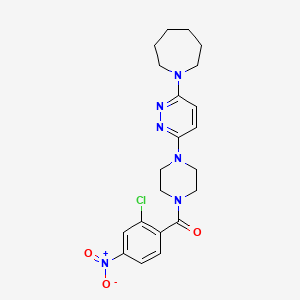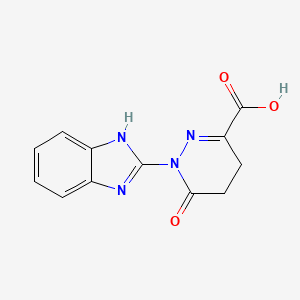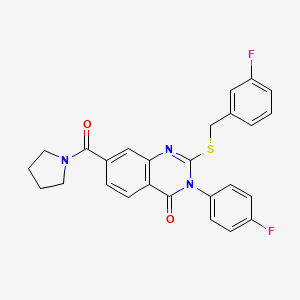
2-((3-氟苄)硫)-3-(4-氟苯基)-7-(吡咯烷-1-甲酰)喹唑-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of o-aminobenzamides with aromatic aldehydes, utilizing catalysts like InCl3 to achieve high selectivities and yields. Such methodologies have been extended to produce various derivatives, showcasing the adaptability of this synthetic route in medicinal chemistry (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including those substituted with fluorophenyl groups, has been extensively studied using techniques like Raman analysis and crystallography. These studies highlight the compound's distinct molecular framework, showcasing its unique chemical interactions and stability (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including electrophilic substitution, which allows for the incorporation of radioisotopes for diagnostic and therapeutic purposes. This versatility is significant in developing radiopharmaceuticals for cancer imaging and therapy (Al-Salahi et al., 2018).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystallinity, can be influenced by substituents like fluorine atoms, which enhance the compound's application in drug formulation and delivery. Studies on fluorine-substituted quinazolinones have shown improved water solubility, a crucial factor for their bioavailability and therapeutic efficacy (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties of quinazolinones, particularly their interaction with biological targets, are of significant interest. For example, fluorophenyl-substituted quinazolinones have been identified as potent tyrosinase inhibitors, indicating their potential in treating hyperpigmentation disorders. This highlights the compound's ability to interact with enzymes, modulating their activity through structural specificity (Wang et al., 2016).
科学研究应用
抗菌和抗真菌特性
喹唑啉酮衍生物表现出显著的抗菌和抗真菌活性。例如,与2-((3-氟苯甲基)硫基)-3-(4-氟苯基)喹唑啉-4(3H)-酮相关的化合物已经表现出对各种细菌和真菌菌株的抑制作用,超过了一些商业杀菌剂和杀真菌剂的功效(Yan et al., 2016)。
抗结核活性
已经确定2,4-二氨基喹唑啉衍生物是有效的结核分枝杆菌抑制剂。对这些化合物的研究,与2-((3-氟苯甲基)硫基)-3-(4-氟苯基)喹唑啉-4(3H)-酮密切相关,显示出作为结核病药物发现的潜在领先候选药物(Odingo et al., 2014)。
对癌细胞的细胞毒性
已合成新型喹唑啉酮衍生物,并对其针对人类癌细胞系的细胞毒性进行评估,表明在癌症治疗中具有潜在用途。这包括类似于2-((3-氟苯甲基)硫基)-3-(4-氟苯基)-7-(吡咯啉-1-羰基)喹唑啉-4(3H)-酮的衍生物(Mphahlele et al., 2016)。
抗炎活性
含氟喹唑啉酮衍生物显示出潜在的抗炎活性。研究表明,与2-((3-氟苯甲基)硫基)-3-(4-氟苯基)喹唑啉-4(3H)-酮结构相关的化合物可以比一些起始酮更有效地抑制炎症(Sun et al., 2019)。
H1-抗组胺特性
与2-((3-氟苯甲基)硫基)-3-(4-氟苯基)-7-(吡咯啉-1-羰基)喹唑啉-4(3H)-酮结构相关的喹唑啉-4(3H)-酮已被确定为潜在的H1-抗组胺药物,表明它们在过敏治疗中的用途(Alagarsamy & Parthiban, 2013)。
属性
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O2S/c27-19-7-9-21(10-8-19)31-25(33)22-11-6-18(24(32)30-12-1-2-13-30)15-23(22)29-26(31)34-16-17-4-3-5-20(28)14-17/h3-11,14-15H,1-2,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLRGIGVQOEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

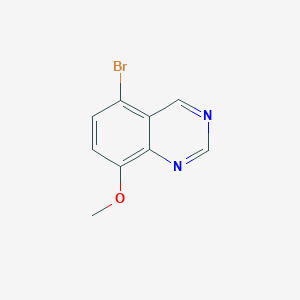


![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)
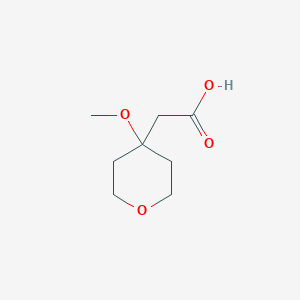
![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)
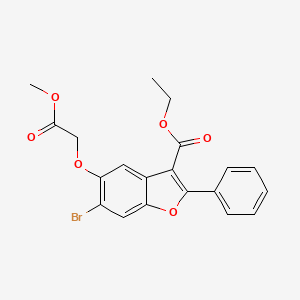

![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)
